molecular formula C9H9Cl B1355591 4-Chloro-2,3-dihydro-1H-indene CAS No. 15115-61-4

4-Chloro-2,3-dihydro-1H-indene

Cat. No. B1355591
CAS RN: 15115-61-4
M. Wt: 152.62 g/mol
InChI Key: HHMPPXIOARAANX-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 15115-61-4 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of 4-chloro-1-indanone, which is structurally similar to 4-Chloro-2,3-dihydro-1H-indene, can be achieved in four steps from 2-chlorobenzaldehyde . Bromination of this compound under various conditions occurred in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction gave (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine in quantitative yield .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3-dihydro-1H-indene is similar to that of 2,3-Dihydro-1H-indene . The IUPAC Standard InChI for 2,3-Dihydro-1H-indene is InChI=1S/C9H10/c1-2-5-9-7-3-6-8 (9)4-1/h1-2,4-5H,3,6-7H2 .

Scientific Research Applications

Antibacterial and Antifungal Studies

2,3-dihydro-1H-inden-1-one derivatives, which include 4-Chloro-2,3-dihydro-1H-indene, have been synthesized and studied for their antibacterial and antifungal properties . These compounds have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Antiviral Activity

Indole derivatives, which include 4-Chloro-2,3-dihydro-1H-indene, have shown potential as antiviral agents . These compounds have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Properties

Indole derivatives have also been studied for their anti-inflammatory properties . These compounds have been found to be effective in reducing inflammation .

Anticancer Properties

Compounds containing a 2,3-dihydro-1H-inden-1-one structure, such as 4-Chloro-2,3-dihydro-1H-indene, have shown anticancer activities . These compounds have been studied for their potential to inhibit the growth of cancer cells .

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . These compounds have been studied for their ability to neutralize harmful free radicals in the body .

Antimalarial Properties

Indole derivatives have also been studied for their antimalarial properties . These compounds have been found to be effective in inhibiting the growth of the malaria parasite .

Mechanism of Action

Target of Action

4-Chloro-2,3-dihydro-1H-indene is a derivative of indene . Indene derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indene derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular derivative and its target.

Result of Action

The molecular and cellular effects of 4-Chloro-2,3-dihydro-1H-indene’s action would depend on its specific biological activity. Indene derivatives are known to have a wide range of biological activities, and the specific effects would depend on the activity and the cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,3-dihydro-1H-indene. These factors could include temperature, pH, presence of other molecules, and more. For instance, 4-Chloro-2,3-dihydro-1H-indene is a colorless liquid that is insoluble in water but can dissolve in alcohol and other organic solvents . This solubility profile could influence its action and efficacy in different environments.

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMPPXIOARAANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495541
Record name 4-Chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dihydro-1H-indene

CAS RN

15115-61-4
Record name 4-Chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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